molecular formula C11H26O4Si2 B3335538 [Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane CAS No. 127947-26-6

[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane

Cat. No.: B3335538
CAS No.: 127947-26-6
M. Wt: 278.49 g/mol
InChI Key: NDZCWZJWIIFHHD-UHFFFAOYSA-N
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Description

CAS No.: 127947-26-6 Molecular Formula: C₁₁H₂₆O₄Si₂ Molecular Weight: 278.49 g/mol Key Properties:

  • Physical State: Liquid at room temperature.
  • Melting Point: < -60°C; Boiling Point: > 205°C.
  • Density: 0.96 g/cm³; Refractive Index: 1.410.
  • Functional Groups: Contains an epoxy (oxirane) group, enabling crosslinking via reactions with amines, thiols, or acids.
  • Applications: Used as a reactive intermediate in adhesives, coatings, and silicone-based polymers due to its dual siloxane backbone and epoxy reactivity .

Properties

IUPAC Name

[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O4Si2/c1-12-17(4,5)15-16(2,3)8-6-7-13-9-11-10-14-11/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZCWZJWIIFHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)CCCOCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane typically involves the reaction of a silane precursor with an epoxide-containing compound. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, often a platinum-based catalyst, to form the desired product. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: The silicon atoms in the compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the silicon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of silicon-containing compounds with different functional groups.

Scientific Research Applications

[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The silicon atoms can also participate in coordination chemistry, forming stable complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Functional Group Reactivity

Epoxy vs. Thiirane Functional Siloxanes
  • Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane ():
    • Key Difference : Thiirane (sulfur analog of epoxide) groups instead of epoxy.
    • Reactivity : Thiiranes undergo ring-opening reactions similar to epoxides but with sulfur-based nucleophiles.
    • Application : Preferred in high-temperature materials due to sulfur’s thermal stability .
Epoxy vs. Acrylate-Terminated Siloxanes
  • DBABP-PDMS (α,ω-bis[acryloyloxy] PDMS, ):
    • Key Difference : Acryloyloxy groups enable UV-induced polymerization.
    • Reactivity : Rapid curing under UV light vs. thermal/chemical curing for epoxides.
    • Application : UV-curable coatings and films, contrasting with epoxy’s use in two-part adhesives .
Epoxy vs. Chloropropyl-Functional Silanes
  • 3-Chloropropyl-dimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane ():
    • Key Difference : Combines epoxy and chloropropyl groups.
    • Reactivity : Chlorine enables nucleophilic substitution (e.g., with amines), while epoxy allows crosslinking.
    • Application : Dual functionality for tailored surface modifications .

Molecular Structure and Physical Properties

Monomeric Silanes vs. PDMS Oligomers
  • Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane (CAS 2530-83-8, ): Structure: Monomeric silane with trimethoxy and epoxy groups. Molecular Weight: ~236.34 g/mol (vs. 278.49 g/mol for the target compound). Application: Hydrolyzes to form silanol groups for surface adhesion, used in fabric treatments .
  • Tris[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-phenyl-silane (CAS 90393-83-2, ):
    • Structure : Branched siloxane with three epoxy-terminated arms.
    • Molecular Weight : 673.1 g/mol.
    • Application : High crosslink density for dense polymer networks .
Bis-Epoxy vs. Mono-Epoxy PDMS
  • 1,3-Bis(3-glycidyl ether oxypropyl)tetramethyldisiloxane (CAS 126-80-7, ): Structure: Two epoxy groups per molecule. Application: Advanced coatings requiring enhanced mechanical strength .

Research Findings and Industrial Relevance

  • Adhesion Performance: Epoxy-functional silanes (e.g., trimethoxy-epoxy in ) improve fabric coating durability by 98% compared to non-reactive analogs .
  • Thermal Stability : Thiirane-functional spherosiloxanes () outperform epoxides in high-temperature environments (>300°C) .
  • Commercial Availability : The target compound is listed as a commercial product (CAS 127947-26-6) for industrial use, highlighting its practical relevance .

Biological Activity

Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane (CAS Number: 127947-26-6) is a silane compound with potential applications in various fields, including materials science and bioactive reagents. This article aims to explore its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C11H26O4Si2
  • Molecular Weight : 278.49 g/mol
  • IUPAC Name : [dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane

The compound features a unique structure that includes an oxirane ring, which may contribute to its reactivity and biological interactions.

Research indicates that silane compounds can interact with biological systems through various mechanisms, including:

  • Cell Membrane Interaction : Silanes can modify cell membranes, potentially affecting permeability and signaling pathways.
  • Reactive Oxygen Species (ROS) Production : Some silanes have been shown to induce oxidative stress in cells, leading to apoptosis or necrosis in certain conditions.

Case Studies and Findings

  • Antimicrobial Activity :
    • A study demonstrated that silane derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. This suggests potential applications in coatings and materials designed for antimicrobial surfaces.
  • Cytotoxic Effects :
    • Research on similar silane compounds has indicated cytotoxic effects on cancer cell lines, suggesting that they may serve as a basis for developing anticancer agents. The cytotoxicity is often attributed to the generation of ROS and subsequent induction of apoptosis.
  • Biocompatibility Studies :
    • Preliminary studies suggest that certain silanes can enhance the biocompatibility of materials used in biomedical applications. This is particularly relevant for drug delivery systems where silanes are used to modify polymer surfaces.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference Source
AntimicrobialDisruption of bacterial membranes
CytotoxicityInduction of apoptosis in cancer cell lines
BiocompatibilityEnhanced compatibility with biological systems

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents thermal degradation
Catalyst Loading0.5–1.0 wt% Pt/CBalances cost and efficiency
SolventTolueneEnhances silane solubility

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 0.1–0.3 ppm (Si–CH₃), δ 3.4–3.6 ppm (methoxy groups), and δ 3.8–4.2 ppm (epoxide protons) confirm substituent arrangement .
    • ¹³C NMR: Signals near 50–55 ppm (epoxide carbons) and 15–20 ppm (Si–CH₃) validate connectivity.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Absorbance at 1250 cm⁻¹ (Si–O–C) and 910 cm⁻¹ (epoxide ring) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 204.34 (C₉H₂₀O₃Si) .

Advanced: How does the reactivity of the epoxide group in this compound vary with different nucleophiles, and what catalytic systems enhance selectivity?

Methodological Answer:
The epoxide undergoes ring-opening reactions under acidic, basic, or nucleophilic conditions:

  • Acidic Catalysis (e.g., H₂SO₄): Forms silanol intermediates, useful for surface modification .
  • Nucleophilic Attack (e.g., amines): Generates β-hydroxy amine adducts; use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity .
  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable stereoselective opening under mild conditions (30–40°C, pH 7) .

Q. Table 2: Epoxide Reactivity Under Different Conditions

ConditionProduct TypeSelectivity Challenge
Acidic (H⁺)Silanol derivativesCompeting hydrolysis
Basic (OH⁻)DiolsOver-oxidation risk
Amine Nucleophilesβ-Hydroxy aminesRegiochemical control

Advanced: What factors influence the hydrolytic stability of this silane, and how can degradation be mitigated in aqueous environments?

Methodological Answer:
Hydrolysis of the Si–O–C bond is pH-dependent:

  • pH < 3: Rapid protonation of methoxy groups accelerates cleavage.
  • pH 5–7: Moderate stability; use buffered solutions (e.g., phosphate) to delay degradation .
  • Stabilization Strategies:
    • Add hydrophobic co-solvents (e.g., hexane) to reduce water accessibility .
    • Store under anhydrous conditions with molecular sieves .

Advanced: How can researchers resolve contradictory data regarding crosslinking efficiency in polymer composites?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variability: Verify via HPLC or GC-MS; impurities >5% reduce crosslinking density .
  • Curing Conditions: Optimize temperature (100–120°C) and curing agents (e.g., diamines) to ensure complete epoxide conversion .
  • Analytical Validation: Use dynamic mechanical analysis (DMA) to measure storage modulus (G’) and quantify crosslink density .

Advanced: What methodologies are recommended for evaluating biocompatibility in biomedical applications?

Methodological Answer:

  • Surface Modification: Immobilize the silane on substrates (e.g., SiO₂) via dip-coating (1–2 wt% in ethanol) .
  • Cytotoxicity Testing: Follow ISO 10993-5 using human fibroblast cells; IC₅₀ > 100 µg/mL indicates low toxicity .
  • Protein Adsorption Studies: Use quartz crystal microbalance (QCM) to assess fibronectin binding, a marker for biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane
Reactant of Route 2
[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.